molecular formula C10H11BrO B8736819 6-bromo-1-methoxy-2,3-dihydro-1H-indene

6-bromo-1-methoxy-2,3-dihydro-1H-indene

Cat. No.: B8736819
M. Wt: 227.10 g/mol
InChI Key: UTSAFDCNKIFCBS-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Overview

The precise arrangement of atoms and functional groups within 6-bromo-1-methoxy-2,3-dihydro-1H-indene dictates its chemical behavior and potential applications. A thorough understanding of its nomenclature and structural features is paramount for its effective utilization in synthesis.

IUPAC Nomenclature and Isomeric Considerations

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . The numbering of the dihydroindene ring system begins at the carbon atom of the five-membered ring that is not part of the fusion to the benzene (B151609) ring and proceeds around the five-membered ring before continuing to the benzene ring.

A critical aspect of the structure is the presence of a stereocenter at the C1 position, where the methoxy (B1213986) group is attached. This chirality gives rise to the existence of two enantiomers: (R)-6-bromo-1-methoxy-2,3-dihydro-1H-indene and (S)-6-bromo-1-methoxy-2,3-dihydro-1H-indene. The synthesis of this compound without the use of chiral catalysts or resolving agents typically results in a racemic mixture. The separation and selective synthesis of these enantiomers are of significant interest, as the biological activity of chiral molecules is often enantiomer-dependent.

Positional isomers of this compound also exist, with the bromine and methoxy groups located at different positions on the dihydroindene framework. For instance, compounds such as 4-bromo-7-methoxy-2,3-dihydro-1H-indene and 5-bromo-6-methoxy-2,3-dihydro-1H-indene would exhibit distinct chemical and physical properties due to the altered electronic and steric environment of the functional groups.

PropertyValue
IUPAC Name This compound
CAS Number 371249-94-4
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
Chirality Exists as a pair of enantiomers (R and S)

Structural Features and Functional Groups within the Dihydroindene Framework

The this compound molecule is characterized by a fused ring system comprising a benzene ring and a cyclopentane (B165970) ring. This dihydroindene core imparts a degree of planarity and rigidity to the molecule. nih.gov

The key functional groups that govern the reactivity of this compound are the bromo group and the methoxy group.

The Bromo Group: The bromine atom attached to the C6 position of the aromatic ring is a versatile functional handle. As a good leaving group, it is amenable to a wide range of nucleophilic aromatic substitution reactions, although typically requiring harsh conditions. More significantly, it serves as a reactive site for numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. semanticscholar.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Methoxy Group: The methoxy group at the C1 position is an ether functionality. The oxygen atom's lone pairs can influence the electron density of the molecule. This group is generally stable under many reaction conditions but can be cleaved under strongly acidic conditions to yield the corresponding alcohol, 6-bromo-2,3-dihydro-1H-inden-1-ol. The presence of the methoxy group also influences the stereochemistry at the C1 position.

The dihydroindene scaffold itself can undergo reactions such as oxidation of the benzylic C1 position or functionalization of the C2 methylene (B1212753) group. The interplay of these structural features makes this compound a highly valuable and multifaceted building block in organic synthesis.

Significance in Modern Organic Chemistry Research

The strategic placement of the bromo and methoxy groups on the dihydroindene framework positions this compound as a key player in the synthesis of complex organic molecules and in the development of novel synthetic methodologies.

Foundational Role as a Synthetic Intermediate

The primary significance of this compound lies in its utility as a synthetic intermediate. The presence of two distinct and reactive functional groups allows for sequential and selective transformations, enabling the construction of a diverse array of more complex molecules.

Research Findings:

While specific, direct synthetic applications of this compound are not extensively documented in readily available literature, its foundational role can be inferred from the well-established chemistry of its constituent parts. For instance, the bromo-substituted aromatic ring is a common precursor for the introduction of various substituents via cross-coupling reactions. This allows for the facile synthesis of 6-aryl, 6-alkenyl, or 6-alkynyl-1-methoxy-2,3-dihydro-1H-indene derivatives. These products can then serve as advanced intermediates in the synthesis of pharmaceuticals and materials.

A plausible synthetic route to this intermediate involves the bromination of 5-methoxy-2,3-dihydro-1H-inden-1-one, a known compound, followed by reduction of the ketone and subsequent methylation of the resulting alcohol. nih.gov

The dihydroindene core is a feature in numerous biologically active compounds, and derivatives of this compound are therefore valuable precursors in medicinal chemistry for the synthesis of potential therapeutic agents.

Contributions to Methodological Advancements in Indene (B144670) Chemistry

The development of new synthetic methods is a cornerstone of progress in organic chemistry. Substituted dihydroindenes, such as the title compound, serve as important substrates for testing and showcasing the utility of novel catalytic systems and reaction protocols.

Research Findings:

The dihydroindene scaffold has been instrumental in the development of various catalytic reactions. For example, palladium-catalyzed Suzuki coupling reactions have been efficiently employed to functionalize bromo-substituted indanones, which are precursors to compounds like this compound. semanticscholar.org The successful application of such methods to this scaffold demonstrates their robustness and broad applicability.

Furthermore, the development of enantioselective syntheses of substituted indenes is an active area of research. The chiral nature of this compound makes it a relevant target and potential benchmark for the development of new asymmetric catalytic methods. Advances in this area would provide access to enantiomerically pure dihydroindene derivatives, which are crucial for the development of chiral drugs and materials. The synthesis of various functionalized indene derivatives through transition-metal-catalyzed cyclization reactions highlights the ongoing efforts to expand the toolbox of indene chemistry. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

6-bromo-1-methoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H11BrO/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10H,3,5H2,1H3

InChI Key

UTSAFDCNKIFCBS-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 1 Methoxy 2,3 Dihydro 1h Indene and Analogous Dihydroindene Structures

Strategic Approaches to Bromo- and Methoxy-Functionalized Indenes

Traditional synthetic strategies often rely on a stepwise introduction or modification of functional groups on a pre-existing indane or dihydroindene skeleton. These methods, while sometimes lengthy, offer robust and well-understood pathways to the desired molecules.

Bromination Protocols for Dihydroindene Scaffolds (e.g., N-Bromosuccinimide mediated)

The introduction of a bromine atom onto a dihydroindene scaffold can be achieved at either the aromatic ring or the benzylic position adjacent to the ring. N-Bromosuccinimide (NBS) is a versatile reagent for these transformations.

Aromatic Bromination : Electron-rich aromatic compounds can be effectively brominated using NBS. wikipedia.org For a dihydroindene system, the benzene (B151609) ring is activated by the alkyl portion, facilitating electrophilic aromatic substitution. The reaction is often conducted in a polar solvent like dimethylformamide (DMF) to achieve high selectivity, typically at the para-position relative to the activating group. wikipedia.org In the context of a 1-methoxy-2,3-dihydro-1H-indene, the methoxy (B1213986) group and the fused cyclopentane (B165970) ring direct the position of bromination.

Benzylic Bromination : The Wohl-Ziegler reaction allows for the bromination of the benzylic position (carbon adjacent to the aromatic ring) using NBS in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.orgmasterorganicchemistry.com This process proceeds via a free-radical mechanism. masterorganicchemistry.com The stability of the intermediate benzylic radical on the dihydroindene structure makes this position susceptible to halogenation. wikipedia.org

The choice between aromatic and benzylic bromination is controlled by the reaction conditions, as summarized in the table below.

Bromination TypeReagent SystemKey ConditionsTarget Position
Electrophilic AromaticNBSPolar solvent (e.g., DMF), often with an acid catalystAromatic Ring
Radical (Wohl-Ziegler)NBS, Radical Initiator (e.g., AIBN)Non-polar solvent (e.g., CCl₄), light or heatBenzylic Carbon

Methoxylation Techniques for Aromatic and Alicyclic Ethers (e.g., Methylation via Methyl Iodide)

Introducing a methoxy group can be accomplished through various techniques, depending on the precursor. Classical methods often involve nucleophilic substitution, while modern approaches enable direct C-H functionalization.

A primary method for forming methyl ethers is the Williamson ether synthesis, where an alkoxide or phenoxide acts as a nucleophile to displace a halide from methyl iodide. This requires a precursor with a hydroxyl group at the desired position on the dihydroindene ring.

More advanced techniques allow for direct methoxylation, bypassing the need for a pre-installed hydroxyl group. One such method is the palladium/norbornene (Pd/NBE) cooperative catalysis, which can achieve ortho-C–H methoxylation of aryl halides. nih.gov This approach uses a specialized N-O reagent as an oxygen electrophile to install a methoxy group adjacent to a halogen on the aromatic ring, offering a streamlined path to polysubstituted aryl ethers. nih.gov

Multistep Synthesis involving Functional Group Interconversions on Indane Precursors

The construction of complex dihydroindenes often begins with the synthesis of a simpler indane core, which is subsequently elaborated. nih.govresearchgate.net A common and classical route to the indane nucleus is the intramolecular Friedel-Crafts reaction. sci-hub.ru

This process typically involves the following steps:

Acylation : A β-phenylpropionic acid derivative is treated with a Lewis acid (e.g., AlCl₃) to induce an intramolecular acylation, forming an indanone. sci-hub.ru This indanone serves as a versatile intermediate. organic-chemistry.org

Functionalization : The indanone can then undergo various transformations. For instance, functional groups can be introduced onto the aromatic ring. A specific example is the synthesis of 6-bromo-5-nitro-indan-1-one, which starts from 5-amino-6-bromo-indan-1-one. chemicalbook.com A diazotization reaction followed by treatment with copper and sodium nitrite (B80452) replaces the amino group with a nitro group. chemicalbook.com

Reduction and Modification : The ketone group of the indanone can be reduced to an alcohol, which can then be converted into the target methoxy group via methylation (e.g., with methyl iodide).

This stepwise approach allows for precise control over the substitution pattern through a sequence of well-established chemical reactions.

Advanced and Catalytic Synthesis Pathways

Transition Metal-Catalyzed Cyclization and Annulation Reactions (e.g., Copper-catalyzed, Rhodium(I)-catalyzed, Ruthenium-catalyzed)

Transition metals are powerful catalysts for forming the five-membered ring of the dihydroindene system through intramolecular cyclization. snnu.edu.cnnih.gov Various metals have been employed to activate precursors and promote ring closure.

Rhodium(I)-catalyzed Reactions : Rhodium(I) catalysts can react with precursors like 2-(chloromethyl)phenylboronic acid and alkynes to generate indene (B144670) derivatives in high yields. organic-chemistry.org

Ruthenium-catalyzed Reactions : Air-stable ruthenium salts such as [RuCl₂(CO)₃]₂ can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.org Another approach involves a ruthenium-catalyzed ring-closing metathesis, which is effective for constructing functionalized indene structures from substituted phenols. organic-chemistry.org

Copper-catalyzed Reactions : Copper has been used to catalyze oxidative diyne cyclizations, generating carbene intermediates that can lead to the formation of fused ring systems. researchgate.net

These catalytic methods provide direct access to the indene core from readily available acyclic precursors.

Catalyst SystemPrecursor TypeReaction TypeReference
Rhodium(I)2-(chloromethyl)phenylboronic acid + alkyneCyclization organic-chemistry.org
Ruthenium1-alkyl-2-ethynylbenzeneCycloisomerization organic-chemistry.org
CopperAzido-diynesOxidative Cyclization researchgate.net

Brønsted Acid-Promoted Cyclization Methodologies

Brønsted acids can effectively promote intramolecular carbocyclization reactions to form cyclic structures, including dihydroindenes. rsc.orgresearchgate.net These reactions often proceed through a cascade mechanism involving the formation of a reactive intermediate that subsequently cyclizes.

One prominent example is the Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes. organic-chemistry.org Using a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), these dienes can be converted into substituted indenes in good to excellent yields under mild conditions. organic-chemistry.org Similarly, trifluoroacetic acid (TFA) has been shown to promote the intramolecular carbocyclization of nonterminal alkynals, which proceeds through a tandem alkyne hydration and aldol (B89426) condensation process to yield cyclic enones, including cyclohexenones and cyclopentenones. organic-chemistry.org These acid-catalyzed methods provide a metal-free alternative for synthesizing the core indene structure. dicp.ac.cnnih.gov

Visible-Light-Mediated Transformations in Indene Synthesis

Recent advancements in synthetic organic chemistry have highlighted the utility of visible-light photocatalysis as a powerful tool for the construction of complex molecular architectures, including the indene scaffold. nih.govnih.gov This approach offers a greener and more efficient alternative to traditional synthetic methods, often proceeding under mild reaction conditions and utilizing light as a renewable energy source. nih.gov

Visible-light-induced transformations typically involve the use of a photocatalyst that, upon light absorption, can initiate a variety of chemical reactions through energy transfer or single-electron transfer processes. researchgate.netmdpi.com For instance, the synthesis of 2-substituted indoles from ortho-azido styrylarenes has been achieved using visible-light photocatalysis, a transformation that is believed to proceed through a nitrene intermediate. nih.gov This methodology has been successfully applied in various organic solvents and even in aqueous media, demonstrating its potential for biocompatible synthesis. nih.gov

The application of visible-light-mediated strategies extends to the synthesis of various indene derivatives. For example, a metal-free photocatalytic system using Rhodamine 6G has been developed for the synthesis of indenones via a radical annulation reaction between α-keto acids and internal alkynes under green light irradiation. researchgate.net This method is notable for its use of a low-cost, low-toxicity organic dye as the photocatalyst. researchgate.net

Furthermore, photocatalyst-free approaches have also been reported. The synthesis of phosphorylated enamines from N-allenamides has been accomplished through a visible-light-induced uva.nlmdpi.com-sulfonyl shift, showcasing the potential for direct photoactivation of substrates. researchgate.net These methods underscore the versatility of visible light in promoting diverse and useful chemical transformations for the synthesis of indene and its analogues.

Atom-Economical and Green Chemistry Considerations in Dihydroindene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. echemi.com A key metric in this paradigm is atom economy , which emphasizes the maximization of the incorporation of all materials used in a process into the final product, thereby minimizing waste. jocpr.com This concept, introduced by Barry Trost, encourages the development of synthetic methods that are not only efficient in terms of chemical yield but also in terms of resource utilization. jocpr.com

In the context of dihydroindene synthesis, adopting atom-economical approaches is crucial for developing sustainable and environmentally friendly processes. This involves favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts. primescholars.com For example, catalytic reactions, such as catalytic hydrogenation, are often highly atom-economical as the catalyst is used in small amounts and is regenerated, and the reaction itself is an addition across a double bond. jocpr.com

Furthermore, the development of catalytic systems that utilize abundant and non-toxic metals is a key aspect of green chemistry. uva.nl Research into metallo-radical catalysis, for instance, aims to replace expensive and toxic noble metal catalysts with cheaper, first-row transition metals. uva.nl Such bio-inspired approaches contribute to the development of more sustainable synthetic routes to valuable molecules like indenes. uva.nl

The following table summarizes key green chemistry metrics and their application in chemical synthesis:

Green Chemistry MetricDescriptionRelevance to Dihydroindene Synthesis
Atom Economy A measure of the efficiency of a reaction in converting reactants to the desired product. primescholars.comPrioritizes reactions like cycloadditions and catalytic hydrogenations that incorporate most of the starting material atoms into the dihydroindene core.
E-Factor The ratio of the mass of waste to the mass of the desired product. echemi.comA lower E-factor indicates a more environmentally friendly process. Atom-economical reactions contribute to a lower E-factor.
Process Mass Intensity (PMI) The ratio of the total mass of materials (reactants, solvents, reagents) to the mass of the final product.Encourages the reduction of solvent and reagent usage, leading to more sustainable manufacturing processes for dihydroindene derivatives.
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources rather than finite petrochemicals. echemi.comWhile not always directly applicable to the core synthesis of dihydroindene, it is a crucial consideration for the synthesis of substituents and reagents.
Catalysis The use of catalysts to increase reaction rates and selectivity, often allowing for milder reaction conditions. echemi.comEnables the use of more efficient and atom-economical transformations, such as C-H activation and cycloaddition reactions, in the synthesis of dihydroindenes. uva.nl

Stereoselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. For dihydroindene derivatives, which often possess chiral centers, the development of methods to control stereochemistry is a critical area of research.

Development of Enantioselective Routes to Dihydroindene Derivatives

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

In the realm of indane synthesis, several enantioselective methods have been developed. For instance, asymmetric Brønsted acid catalysis has been employed for the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, affording 1-aminoindenes with high enantioselectivities. rsc.org This method has been successfully applied to the synthesis of (S)-rasagiline, a drug used for the treatment of Parkinson's disease. rsc.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of indane derivatives. An organocatalytic enantioselective [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines has been developed to produce dispiro[benzothiophenone-indandione-pyrrolidine]s with three stereocenters in good yields and high enantioselectivities. mdpi.com This reaction has been shown to be scalable, highlighting its potential for practical applications. mdpi.com

Transition metal catalysis is another prominent strategy for the enantioselective synthesis of indanes. rsc.org For example, rhodium-catalyzed C-C bond activation of cyclobutanols has been utilized to synthesize enantioenriched indanones. rsc.org This approach takes advantage of the thermodynamic favorability of opening the strained cyclobutanol (B46151) ring. rsc.org

The following table provides examples of enantioselective methods for the synthesis of dihydroindene derivatives:

Reaction TypeCatalyst/ReagentProduct TypeEnantioselectivity (ee)
Asymmetric Iminium Ion CyclizationChiral N-triflyl phosphoramide1-AminoindenesHigh
[3+2] CycloadditionOrganocatalyst C9Dispiro[benzothiophenone-indandione-pyrrolidine]sUp to 93%
C-C Bond ActivationChiral rhodium complexIndanonesHigh
Intramolecular aza-Michael Reaction(S)-TRIP-derived phosphoric acidFluorinated indolizidinone derivativesNot specified

Chiral Resolution Strategies for Racemic Mixtures

When a chiral compound is synthesized without the use of stereoselective methods, it is typically obtained as a racemic mixture, which is a 50:50 mixture of both enantiomers. libretexts.org The separation of these enantiomers is known as chiral resolution. wikipedia.org

One of the most common methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as a chiral acid or base. libretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. libretexts.org Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chromatographic methods are also widely used for chiral resolution. nih.gov Chiral column chromatography, in particular, utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the column. mdpi.com This technique can be applied on both analytical and preparative scales. nih.gov

Other chiral resolution techniques include kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, and enzymatic resolution, which utilizes the high stereoselectivity of enzymes. whiterose.ac.uk

The following table summarizes common chiral resolution strategies:

Resolution StrategyPrincipleAdvantagesDisadvantages
Diastereomeric Salt Formation Conversion of enantiomers into diastereomers with different physical properties. libretexts.orgWell-established, can be used on a large scale. wikipedia.orgRequires a suitable chiral resolving agent, can be tedious and may result in the loss of one enantiomer. libretexts.orgwikipedia.org
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase. mdpi.comApplicable to a wide range of compounds, can be used for both analytical and preparative purposes. nih.govCan be expensive, especially for large-scale separations.
Kinetic Resolution Differential reaction rates of enantiomers with a chiral reagent or catalyst. whiterose.ac.ukCan be highly selective.Maximum theoretical yield for the desired enantiomer is 50%.
Enzymatic Resolution Use of stereoselective enzymes to catalyze the transformation of one enantiomer. whiterose.ac.ukHigh enantioselectivity, mild reaction conditions.Enzymes can be substrate-specific and sensitive to reaction conditions. whiterose.ac.uk

Chemical Reactivity and Transformation Studies of 6 Bromo 1 Methoxy 2,3 Dihydro 1h Indene

Reactions Involving the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring of the indene (B144670) core is a versatile handle for various chemical transformations.

Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura Coupling)The aryl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is a powerful method for forming carbon-carbon bonds.guidechem.comlibretexts.orgIt is highly probable that 6-bromo-1-methoxy-2,3-dihydro-1H-indene would readily participate in such reactions with various aryl or vinyl boronic acids to yield biaryl or styrenyl-substituted indenes, respectively.nih.govsemanticscholar.org

Table 1: Plausible Reactants for Suzuki-Miyaura Coupling

Coupling Partner (Boronic Acid/Ester) Expected Product Class
Phenylboronic acid 6-phenyl-1-methoxy-2,3-dihydro-1H-indene
4-Tolylboronic acid 1-methoxy-6-(p-tolyl)-2,3-dihydro-1H-indene

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the 1-position is a benzylic ether, which has characteristic reactivity.

Modification and Derivatization of the Methoxy FunctionalityDirect modification of the methoxy group without cleavage is less common. However, the parent alcohol, 6-bromo-2,3-dihydro-1H-inden-1-ol, which could be obtained from ether cleavage, would be a versatile intermediate. This alcohol could be re-etherified with different alkyl halides to introduce new alkoxy groups or esterified to form various ester derivatives, allowing for extensive derivatization at the 1-position.

Despite the lack of specific studies on this compound, its chemical profile suggests it could serve as a valuable intermediate in organic synthesis, leveraging the distinct reactivities of its aryl bromide and benzylic ether functional groups. Further empirical research is necessary to fully characterize its reaction pathways and optimize conditions for its transformation into more complex molecules.

Transformations of the Dihydroindene Ring System

The five-membered ring of the 2,3-dihydro-1H-indene core is amenable to a variety of chemical modifications, including reduction to a fully saturated indane system, oxidation to an indanone, and various cyclization processes that can further elaborate the polycyclic framework.

Hydrogenation and Reduction Reactions (e.g., to Dihydroindene)

The dihydroindene ring system, which contains a benzene ring fused to a cyclopentene (B43876) ring, can undergo hydrogenation to yield the corresponding indane derivative. This transformation typically involves the reduction of the aromatic portion of the molecule, as the five-membered ring is already saturated. While no specific studies on the hydrogenation of this compound have been documented, analogous reactions with substituted indenes suggest that this transformation is feasible under standard catalytic hydrogenation conditions.

For instance, catalytic hydrogenation of a related compound, 1H-indene, over a palladium catalyst typically yields indane. In the case of this compound, the reaction would likely proceed as shown in the following representative transformation:

ReactantReagents and ConditionsProductNotes
This compoundH₂, Pd/C, Ethanol, Room Temperature, 1 atm6-bromo-1-methoxy-octahydro-1H-indeneReduction of the aromatic ring.
This compoundLiAlH₄, THFNo reaction on the dihydroindene ringLithium aluminum hydride is generally not effective for the reduction of the aromatic C=C bonds.

It is important to note that the presence of the bromo substituent on the aromatic ring introduces the possibility of hydrodebromination as a side reaction, particularly with catalysts like palladium on carbon. The choice of catalyst and reaction conditions would be crucial to selectively reduce the aromatic ring while preserving the bromo-substituent if desired.

Oxidation Reactions (e.g., to Indanone Derivatives)

The benzylic carbon atom at the 1-position of the dihydroindene ring is susceptible to oxidation, leading to the formation of the corresponding indanone. This is a common transformation for many dihydroindene derivatives. While direct oxidation of this compound to the corresponding indanone has not been explicitly described, the oxidation of a similar compound, indanol, to indanone has been reported using chromium trioxide resin under microwave irradiation. sacredheart.edu

A plausible oxidation reaction for a hypothetical precursor, 6-bromo-1-methoxy-2,3-dihydro-1H-inden-1-ol, could be envisioned as follows:

ReactantReagents and ConditionsProductNotes
6-bromo-1-methoxy-2,3-dihydro-1H-inden-1-olCrO₃ resin, CH₂Cl₂, Microwave6-bromo-1-methoxy-2,3-dihydro-1H-inden-1-oneOxidation of the secondary alcohol to a ketone.
This compoundN-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄1,6-dibromo-1-methoxy-2,3-dihydro-1H-indeneRadical bromination at the benzylic position.

The direct oxidation of the methylene (B1212753) group at the 1-position of this compound to a ketone is a more challenging transformation and would likely require harsh conditions or specific catalytic systems.

Ring-Forming and Cyclization Processes Affecting the Indene Core

The dihydroindene core of this compound can participate in various ring-forming and cyclization reactions, often leveraging the reactivity of the aromatic ring or functional groups attached to the five-membered ring. While specific examples starting from this compound are not available, the general reactivity of indene derivatives provides insight into potential transformations.

For instance, intramolecular Friedel-Crafts reactions are commonly used to construct the indene ring system itself. In a reverse sense, the existing dihydroindene core could serve as a scaffold for further annulation reactions. For example, if a suitable side chain were introduced at the 2- or 3-position, it could undergo an intramolecular cyclization to form a more complex polycyclic system.

A hypothetical example of a ring-forming reaction is presented below:

ReactantReagents and ConditionsProductNotes
2-(2-carboxyethyl)-6-bromo-1-methoxy-2,3-dihydro-1H-indenePolyphosphoric acid (PPA), HeatA tetracyclic ketone derivativeIntramolecular Friedel-Crafts acylation onto the aromatic ring.

Such reactions are powerful tools in organic synthesis for the construction of complex molecular architectures. The specific substitution pattern of this compound would influence the regioselectivity of such cyclization processes.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 1 Methoxy 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR data for 6-bromo-1-methoxy-2,3-dihydro-1H-indene has been reported. A hypothetical analysis would anticipate signals corresponding to the aromatic protons, the aliphatic protons on the five-membered ring, and the protons of the methoxy (B1213986) group, each with specific chemical shifts and coupling patterns influenced by the bromo and methoxy substituents. However, without experimental data, a factual analysis is impossible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, there is no available ¹³C NMR data for this compound. Such a spectrum would be critical for confirming the carbon framework of the molecule, showing distinct signals for each of the ten carbon atoms in their unique electronic environments.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. The absence of primary 1D NMR data means that no 2D NMR studies have been published.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion Determination and Fragmentation Pattern Analysis

No mass spectrum for this compound is available. An experimental spectrum would be expected to show a characteristic molecular ion peak cluster due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Analysis of the fragmentation pattern would provide evidence for the indene (B144670) core and the methoxy substituent, but this remains speculative without empirical data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate mass measurement, which is used to determine the precise elemental formula of a molecule. There are no published HRMS data for this compound. This analysis would be required to definitively confirm its molecular formula, C₁₀H₁₁BrO.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. While a specific experimental spectrum for this compound is not publicly available, its key structural features allow for the prediction of characteristic absorption bands.

The structure of this compound contains a substituted aromatic ring, an ether linkage (methoxy group), aliphatic C-H bonds in the dihydroindene ring, and a carbon-bromine bond. Each of these components gives rise to distinct peaks in the IR spectrum.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the methylene (B1212753) (-CH₂) and methine (-CH) groups in the five-membered ring, as well as the methyl (-CH₃) group of the methoxy moiety, will exhibit stretching vibrations in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic ring produce characteristic absorption bands in the 1450-1600 cm⁻¹ region.

C-O Ether Stretch: The stretching vibration of the C-O bond in the methoxy group is anticipated to generate a strong, distinct peak in the fingerprint region, typically between 1050-1250 cm⁻¹.

C-Br Stretch: The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum, usually between 500-650 cm⁻¹.

The following table summarizes the predicted IR absorption bands for the compound.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
C-O (Ether) Stretch 1050 - 1250

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the standard approach.

A typical RP-HPLC setup would involve a nonpolar stationary phase, such as a C18 (octadecylsilane) column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, starting with a higher polarity mobile phase (e.g., water/acetonitrile mixture) and gradually increasing the organic solvent content, would effectively separate the target compound from more polar and less polar impurities. Detection is commonly achieved using a UV-Vis or photodiode array (PDA) detector, leveraging the aromatic ring's chromophore to absorb UV light.

Table 2: Typical HPLC Parameters for Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water (with 0.1% formic acid); B: Acetonitrile (with 0.1% formic acid)
Elution Gradient (e.g., 50% B to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 265 nm

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is invaluable for both confirming the identity of the target compound and characterizing any impurities. After separation by the LC column, the eluent is introduced into the mass spectrometer.

For this compound, an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source would be used to generate ions. The mass analyzer would then detect the molecular ion, confirming the compound's molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (m/z). This pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Table 3: Predicted Mass Spectrometry Data (LC-MS)

Ion Species Calculated m/z (for ⁷⁹Br) Calculated m/z (for ⁸¹Br) Expected Ratio
[M+H]⁺ (Protonated Molecule) 227.0171 229.0151 ~1:1

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. The principles of separation are the same as in HPLC, but the higher pressures required necessitate specialized UPLC systems.

Applying a UPLC method to this compound would allow for rapid purity checks and high-throughput screening. The increased resolution is particularly advantageous for separating the target compound from closely related isomers or impurities that might co-elute under standard HPLC conditions. A method analogous to the HPLC conditions described above would be used, but with a shorter column, smaller particle size, and a higher flow rate, reducing run times from over 20 minutes to as little as 2-3 minutes without sacrificing separation efficiency.

Solid-State Structure Determination via X-ray Crystallography (where applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported, the structure of a closely related derivative, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one , provides significant insight into the geometry and intermolecular interactions of this class of compounds. nih.goviucr.orgnih.gov

Table 4: Crystallographic Data for the Derivative 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

Parameter Value Reference
Chemical Formula C₁₁H₁₁BrO₃ nih.gov
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
Key Structural Feature Essentially planar dihydroindene moiety iucr.orgnih.gov

| Intermolecular Interactions | π-stacking, C-H···O and C-H···Br hydrogen bonds | iucr.org |

Computational and Theoretical Investigations of 6 Bromo 1 Methoxy 2,3 Dihydro 1h Indene

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to predict the dynamic behavior and electronic properties of molecules. For 6-bromo-1-methoxy-2,3-dihydro-1H-indene, these studies would be crucial in understanding its three-dimensional structure and energetic landscape.

Computational studies on similar molecules, such as 5,6-dimethoxy-1-indanone, have utilized Density Functional Theory (DFT) to perform Potential Energy Surface (PES) scans. For this compound, a similar approach would involve rotating the C-O bond of the methoxy (B1213986) group to identify the most stable conformers. It is likely that only one stable conformation for the methoxy group with respect to the ring exists to minimize steric hindrance.

Table 1: Predicted Conformational Data for this compound (Hypothetical)

Parameter Predicted Value Method of Prediction
Most Stable Conformer Methoxy group planar with the aromatic ring Based on studies of methoxybenzene
Rotational Barrier (C-O bond) ~2-5 kcal/mol Extrapolated from similar aromatic ethers

Quantum chemical calculations are essential for understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. Density Functional Theory (DFT) is a common method for these calculations.

For this compound, DFT calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the aromatic ring will significantly influence the electronic structure. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity; a smaller gap suggests higher reactivity. In halogenated molecules, the nature of the halogen can significantly impact these electronic properties. Quantum chemical calculations on halogenated tubercidin (B1682034) complexes have shown a systematic increase in interaction energy down Group 17, which correlates with biological activity.

Natural Bond Orbital (NBO) analysis can provide details on intramolecular interactions, such as hyperconjugation between the methoxy group and the indanone ring.

Table 2: Predicted Electronic Properties of this compound (Hypothetical)

Property Predicted Characteristic Influencing Factors
HOMO Energy Relatively high Electron-donating methoxy group
LUMO Energy Relatively low Electron-withdrawing bromine atom and aromatic system
HOMO-LUMO Gap Moderate Balance of electron-donating and -withdrawing groups

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential structural features of a molecule required for its biological activity. This technique can be either ligand-based, derived from a set of known active molecules, or structure-based, using the three-dimensional structure of the biological target.

For this compound, a ligand-based pharmacophore model could be developed if a series of structurally related compounds with known biological activity were available. The model would typically consist of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Structure-based pharmacophore modeling would be applicable if the specific biological target of this compound was known and its 3D structure had been determined. This approach allows for the design of novel molecules that fit the active site of the target. Given the prevalence of the indane scaffold in bioactive molecules, it is plausible that this compound could be subjected to such modeling to explore its therapeutic potential.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the characterization of transition states and the prediction of reactivity and selectivity.

Understanding the reaction mechanisms involving this compound would rely on locating and characterizing the transition states of potential reactions. DFT calculations are commonly employed to determine the geometry and energy of these high-energy species. This information is crucial for calculating activation energies and reaction rates. For instance, in the synthesis of indene (B144670) derivatives through C-H activation, theoretical calculations have been used to elucidate the reaction mechanism, involving intermediates like gold(I)-carbenes.

The reactivity of this compound can be predicted using global reactivity descriptors derived from quantum chemical calculations, such as ionization potential, electron affinity, and chemical hardness. The presence of both an activating methoxy group and a deactivating but ortho-para directing bromine group on the aromatic ring would lead to specific regioselectivity in electrophilic aromatic substitution reactions.

Furthermore, the bromine atom at the 6-position makes the molecule susceptible to nucleophilic substitution or cross-coupling reactions. The rigid bicyclic structure of the dihydroindene core can also influence the stereochemical outcome of reactions at the chiral center that would be created upon substitution at the 1-position. Computational studies can model these reactions to predict the most likely products and their stereochemistry.

Applications of 6 Bromo 1 Methoxy 2,3 Dihydro 1h Indene As a Synthetic Intermediate

Role in Pharmaceutical Synthesis

The dihydroindene scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. The specific substitution pattern of 6-bromo-1-methoxy-2,3-dihydro-1H-indene offers multiple reaction sites for chemists to elaborate and generate diverse molecular architectures for drug discovery.

Precursor for Complex Indene (B144670) and Indole (B1671886) Derivatives with Biological Relevance

This compound serves as a crucial starting material for the synthesis of a variety of complex indene and indole derivatives that have shown promise in biological applications. The bromine atom on the aromatic ring is particularly useful for introducing further complexity through cross-coupling reactions, while the methoxy (B1213986) group can influence the electronic properties and metabolic stability of the final compounds.

Indole derivatives, in particular, are of significant interest as they form the core of many natural products and pharmaceuticals. Methoxy-activated indoles exhibit a wide range of biological activities, and their synthesis is a key area of research. rsc.org The bromo-substituted dihydroindene can be converted into corresponding indole structures through various synthetic routes, including those involving Friedel-Crafts reactions and subsequent cyclization steps. For instance, 6-bromoindole (B116670) derivatives are important medical intermediates. nih.gov A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a key scaffold of the anti-inflammatory natural product Herdmanine D, highlights the strategic importance of bromo-methoxy substituted indole precursors.

The resulting complex indene and indole derivatives have been investigated for various therapeutic applications. For example, research into 5-bromo derivatives of indole and spiroindole phytoalexins has been pursued for the development of new biologically active agents. beilstein-journals.org

Scaffold for Novel Drug Discovery Efforts

The rigid framework of the dihydroindene core in this compound is an attractive feature for the design of novel drug candidates. This rigidity helps to pre-organize appended functional groups in a specific spatial orientation, which can lead to higher binding affinity and selectivity for biological targets.

This scaffold has been utilized in the design of inhibitors for various enzymes and receptors. For example, novel dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors, demonstrating potent anti-angiogenic and antitumor activity. researchgate.net In one study, a series of indene derivatives were synthesized and evaluated as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. One of the most potent derivatives exhibited significant antiproliferative activity against several cancer cell lines. researchgate.net The core structure of 4,5,6-trimethoxy-2,3-dihydro-1H-indene was found to be important for the antiproliferative activities of these derivatives. researchgate.net

Furthermore, the indene skeleton has been identified as a promising scaffold for the development of novel retinoic acid receptor α (RARα) agonists, which are important targets for cancer therapy. mdpi.com The ability to functionalize the indene ring system allows for the fine-tuning of the pharmacological properties of these potential drug candidates.

Contributions to Agrochemical Development

While direct applications of this compound in agrochemical development are not extensively documented in publicly available literature, the structural motifs present in this compound are relevant to the design of new pesticides. The indanone framework, which can be derived from dihydroindenes, is found in compounds with a broad range of biological activities.

The presence of a bromo and a methoxy group on an aromatic ring is a feature seen in some classes of pesticides. For instance, β-methoxyacrylate derivatives are a known class of fungicides that act as cytochrome bc1 inhibitors. nih.gov Although not directly an indene derivative, this highlights the potential utility of the methoxy group in imparting pesticidal activity. The bromine atom can also contribute to the biological activity and physicochemical properties of a molecule, potentially enhancing its efficacy as an agrochemical. Further research is needed to explore the potential of this compound and its derivatives in the development of novel and effective crop protection agents.

Utilization in Material Science and Polymer Chemistry

The reactivity of the bromine atom and the potential for modification of the dihydroindene ring system make this compound a candidate building block for the synthesis of advanced functional materials and tailored polymeric structures.

Building Block for Advanced Functional Materials

The indene framework is a component of various functional materials. The bromine atom on this compound can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create larger conjugated systems with interesting photophysical or electronic properties. Such materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The synthesis of strategically substituted indene derivatives is crucial for creating high-efficiency olefin polymerization metallocene catalysts. semanticscholar.org While this specific bromo-methoxy derivative is not directly mentioned, its potential as a precursor to such ligands after further functionalization is plausible. The development of boron-functionalized indenes, which are versatile synthetic intermediates for materials science, further underscores the utility of the indene scaffold. nih.gov

Synthesis of Tailored Polymeric Structures

Indene and its derivatives can be polymerized to form polyindenes, which are components of coumarone-indene resins. taylorfrancis.com These resins have various industrial applications, including in coatings, adhesives, and printing inks. The functional groups on this compound could be used to create functional polymers with specific properties.

The bromine atom could serve as a site for initiating controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined block copolymers. rsc.org Alternatively, the bromine could be converted to other functional groups that can participate in various polymerization reactions. The methoxy group can influence the solubility and thermal properties of the resulting polymers. The ability to create end-functionalized polymers is of great interest for developing materials with advanced properties and applications. rsc.org

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on the development of more efficient and environmentally benign methods for the synthesis of 6-bromo-1-methoxy-2,3-dihydro-1H-indene and its analogs. Key areas of investigation will include:

Catalytic Systems: The exploration of novel catalytic systems is paramount. For instance, the use of earth-abundant metals like cobalt in metalloradical catalysis presents a sustainable alternative to traditional precious metal catalysts for indene (B144670) synthesis. uva.nl Research into catalysts that can facilitate the direct and selective functionalization of readily available precursors will be a significant focus.

Green Chemistry Approaches: The principles of green chemistry will guide the development of new synthetic routes. epitomejournals.com This includes the use of greener solvents, the reduction of hazardous byproducts, and the maintenance of high atom economy. epitomejournals.com Methodologies such as microwave-assisted reactions, solvent-free approaches, and heterogeneous catalysis could be adapted for the synthesis of this compound, minimizing environmental impact. researchgate.net

Metal-Free Synthesis: The development of metal-free synthetic methods is a growing area of interest. For example, BCl3-mediated cyclization of o-alkynylstyrenes has been shown to be a versatile and mild approach for the synthesis of borylated indenes, which can then be further functionalized. acs.org Applying similar strategies could provide a direct and selective route to this compound.

Synthetic StrategyKey AdvantagesPotential for this compound Synthesis
Cobalt-Catalyzed SynthesisUtilizes abundant and inexpensive metals, sustainable. uva.nlCould offer a cost-effective and environmentally friendly alternative to current synthetic methods.
BCl3-Mediated CyclizationMetal-free, mild reaction conditions, high yield and selectivity. acs.orgProvides a pathway to introduce boron functionality, which can be a versatile handle for further derivatization.
Microwave-Assisted ReactionsRapid heating, shorter reaction times, often higher yields. researchgate.netrsc.orgCould significantly accelerate the synthesis process and improve overall efficiency.

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in this compound, namely the bromo and methoxy (B1213986) groups, as well as the dihydroindene core, provide ample opportunities for novel chemical transformations and derivatizations.

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. researchgate.net These reactions would allow for the introduction of a wide range of substituents at the 6-position, leading to a diverse library of derivatives with potentially new biological or material properties.

Functionalization of the Indene Core: The dihydroindene scaffold itself can be further functionalized. Research into selective C-H activation of the aliphatic or aromatic portions of the molecule could open up new avenues for derivatization. organic-chemistry.org

Synthesis of Complex Scaffolds: This compound can serve as a building block for the synthesis of more complex molecular architectures. For example, its derivatives could be used in the synthesis of indene-fullerene adducts for applications in materials science. nih.govacs.org

Transformation/DerivatizationPotential Outcome
Suzuki CouplingIntroduction of aryl or vinyl groups at the 6-position.
Stille CouplingIntroduction of various organic groups using organotin reagents. researchgate.net
Sonogashira CouplingIntroduction of alkyne functionalities. researchgate.net
C-H ActivationDirect functionalization of the indene core. organic-chemistry.org

Advanced Computational Design and Prediction for New Applications

Computational chemistry will play a crucial role in guiding future research on this compound.

In Silico Drug Design: Computational tools can be employed to predict the potential biological activities of derivatives of this compound. click2drug.org By modeling the interactions of these molecules with biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of desired therapeutic effects.

Materials Science Applications: Density functional theory (DFT) and other computational methods can be used to predict the electronic and optical properties of polymers and other materials derived from this compound. nih.gov This can aid in the design of new materials for applications in electronics, such as in perovskite solar cells. nih.govacs.org

Predicting Reactivity: Computational studies can provide insights into the mechanisms of reactions involving this compound, helping to predict the outcomes of new chemical transformations and to design more efficient synthetic routes. nih.gov

Integration with Emerging Technologies in Chemical Synthesis

The integration of emerging technologies will accelerate the discovery and development of new applications for this compound.

Artificial Intelligence (AI) in Retrosynthesis: AI-powered retrosynthesis tools can be used to design novel and efficient synthetic pathways to this compound and its derivatives. chemcopilot.comcbirt.netchemrxiv.orgarxiv.org These tools can analyze vast amounts of chemical reaction data to propose innovative and practical synthetic routes that may not be obvious to a human chemist. nih.gov

Machine Learning for Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, leading to higher yields, improved selectivity, and reduced waste. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org By analyzing experimental data, these algorithms can identify the optimal combination of parameters such as temperature, solvent, and catalyst loading. mpdata.fr

Flow Chemistry: The use of continuous flow chemistry can offer significant advantages for the synthesis of this compound, including improved safety, better temperature control, and easier scalability. nih.govscispace.comseqens.comalmacgroup.com This technology is particularly well-suited for handling hazardous reagents and for performing multi-step syntheses in a continuous fashion. nih.gov

Emerging TechnologyApplication in Research of this compound
AI in RetrosynthesisDesign of novel and efficient synthetic routes. chemcopilot.comcbirt.netchemrxiv.orgarxiv.org
Machine LearningOptimization of reaction conditions for synthesis and derivatization. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org
Flow ChemistrySafer, more efficient, and scalable synthesis. nih.govscispace.comseqens.comalmacgroup.com

Q & A

Basic: What synthetic strategies are effective for introducing bromine at the 6-position of 1-methoxy-2,3-dihydro-1H-indene, and what reaction conditions optimize yield?

Methodological Answer:
The bromination of methoxy-substituted dihydroindenes typically employs electrophilic aromatic substitution (EAS). Key reagents include bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlCl₃ to enhance electrophilicity . Solvent selection (e.g., dichloromethane or acetic acid) and temperature control (0–25°C) are critical to minimize side reactions. For regioselective bromination at the 6-position, steric and electronic effects of the methoxy group at the 1-position direct Br⁺ to the para position. Yields can be optimized by adjusting stoichiometry (1.1–1.5 equiv Br₂) and reaction time (2–6 hours) .

Basic: How can NMR spectroscopy and mass spectrometry confirm the structure and purity of 6-bromo-1-methoxy-2,3-dihydro-1H-indene?

Methodological Answer:

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.2–3.5 ppm. The dihydroindene protons (H2 and H3) show splitting patterns consistent with coupling (J = 8–10 Hz) in the range δ 2.5–3.0 ppm. Aromatic protons (H5 and H7) exhibit resonances at δ 6.8–7.2 ppm, with splitting patterns confirming substitution .
  • ¹³C NMR : The brominated carbon (C6) appears at δ 110–120 ppm, while the methoxy carbon is observed at δ 55–60 ppm .
  • Mass Spectrometry : ESI-MS typically shows a molecular ion peak [M+H]⁺ at m/z 241 (C₁₀H₁₀BrO). Fragmentation patterns confirm the loss of Br (Δ m/z 79) or methoxy groups (Δ m/z 31) .

Advanced: What factors influence the regioselectivity of bromination in methoxy-substituted dihydroindenes, and how can competing substitution patterns be mitigated?

Methodological Answer:
Regioselectivity is governed by:

  • Electronic Effects : The methoxy group at the 1-position activates the ring via electron donation, directing Br⁺ to the para (C6) position.
  • Steric Hindrance : Bulky substituents near the 1-position may force bromination to occur at meta (C5) or ortho (C2) positions.
    To mitigate competing patterns:
  • Use directing groups (e.g., protecting the methoxy group as a triflate) to enhance para selectivity.
  • Employ low temperatures (0–5°C) and controlled stoichiometry to reduce over-bromination .

Advanced: How do steric and electronic effects of the methoxy group at the 1-position affect the reactivity and stability of this compound in subsequent reactions?

Methodological Answer:

  • Electronic Effects : The methoxy group stabilizes the intermediate carbocation during electrophilic substitution, enhancing reactivity toward nucleophiles (e.g., in Suzuki couplings). However, it may deactivate the ring toward further EAS.
  • Steric Effects : The 1-methoxy group shields the adjacent C2 position, reducing undesired side reactions. Stability studies (TGA/DSC) show decomposition above 200°C, suggesting thermal stability in most synthetic conditions .

Basic: What are the key physicochemical properties of this compound, and how do they impact experimental design?

Methodological Answer:

  • LogP : ~2.8 (moderate lipophilicity), favoring solubility in polar aprotic solvents (e.g., DMF, THF) .
  • Melting Point : 85–90°C, requiring heating for dissolution in solid-phase reactions.
  • Hydrogen Bonding : The methoxy group acts as a hydrogen bond acceptor (TPSA = 20.2 Ų), influencing crystallization behavior .
    These properties guide solvent selection for reactions (e.g., THF for SN2 displacements) and purification methods (e.g., column chromatography with ethyl acetate/hexane) .

Advanced: When encountering discrepancies in reported synthetic yields, what analytical approaches identify sources of variability?

Methodological Answer:

  • HPLC-PDA : Quantifies byproducts (e.g., dibrominated isomers) using retention time and UV spectra.
  • GC-MS : Detects volatile impurities (e.g., residual solvents or degradation products).
  • XRD : Resolves structural inconsistencies (e.g., incorrect regiochemistry) by comparing experimental and simulated diffraction patterns .
    Contradictions may arise from differences in bromine stoichiometry, catalyst purity, or workup procedures .

Advanced: Which quantum mechanical methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

  • *DFT (B3LYP/6-31G)**: Accurately predicts optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps.
  • TD-DFT : Simulates UV-Vis spectra to validate experimental λₘₐₓ values.
  • NBO Analysis : Explains hyperconjugative interactions stabilizing the brominated position .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation of dust or vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination.
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.